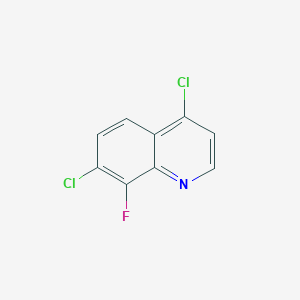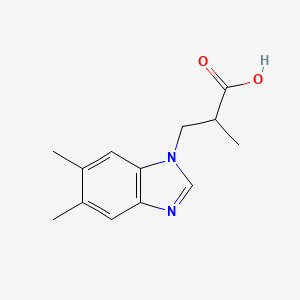![molecular formula C10H9ClF3NO2 B1461387 2-氯-N-{[4-(三氟甲氧基)苯基]甲基}乙酰胺 CAS No. 1094533-49-9](/img/structure/B1461387.png)
2-氯-N-{[4-(三氟甲氧基)苯基]甲基}乙酰胺
描述
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C10H9ClF3NO2 and its molecular weight is 267.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
“2-氯-N-{[4-(三氟甲氧基)苯基]甲基}乙酰胺”用于化学合成 . 它是一种分子量为267.63的化合物 . 它通常在室温下储存,呈粉末状 .
杀虫剂
该化合物在结构上与氟虫脲相似 ,是来自几丁质生物合成抑制剂活性成分组的合成杀虫剂 . 氟虫脲主要作为咀嚼和刺吸害虫的饲料毒素 . 它干扰昆虫的几丁质生物合成,尤其是在未成熟的生命阶段 .
农业应用
氟虫脲,一种类似于“2-氯-N-{[4-(三氟甲氧基)苯基]甲基}乙酰胺”的化合物,被用于多种作物,包括苹果、梨、卷心菜、柑橘、棉花、马铃薯和茶 . 它有助于保护这些作物免受各种害虫的侵害 .
兽药
研究与开发
“2-氯-N-{[4-(三氟甲氧基)苯基]甲基}乙酰胺”被用于生命科学、材料科学、化学合成、色谱、分析等众多研究领域 .
抗念珠菌剂
作用机制
Target of Action
It is structurally similar to triflumuron , which is known to inhibit chitin biosynthesis in insects . Therefore, it is plausible that 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide may also target chitin biosynthesis pathways.
Mode of Action
Based on its structural similarity to triflumuron , it can be hypothesized that it may interfere with the chitin biosynthesis pathway, leading to disruption in the development and growth of insects .
Biochemical Pathways
If it acts similarly to triflumuron , it may disrupt the chitin biosynthesis pathway, which is crucial for the growth and development of insects .
Pharmacokinetics
Triflumuron, a structurally similar compound, is known to be rapidly metabolized in rats .
Result of Action
If it acts similarly to triflumuron , it may lead to disruption in the growth and development of insects by inhibiting chitin biosynthesis .
生化分析
Biochemical Properties
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy or altered biological activity .
Dosage Effects in Animal Models
The effects of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects .
Metabolic Pathways
2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes .
Transport and Distribution
The transport and distribution of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTNPDNRQWIMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


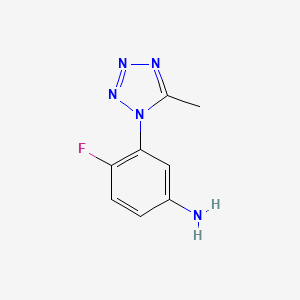
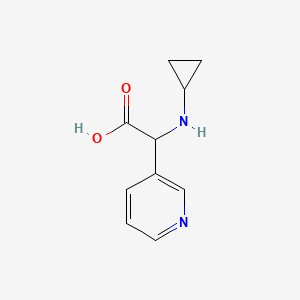
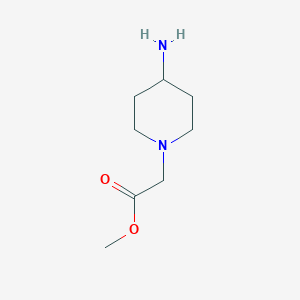
![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
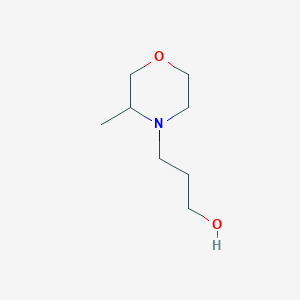
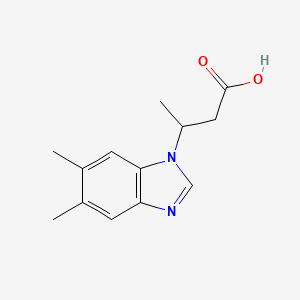
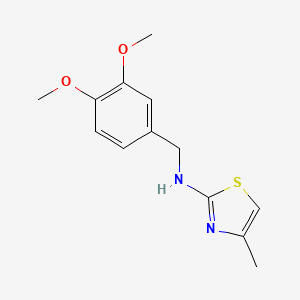
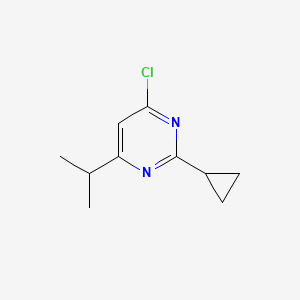
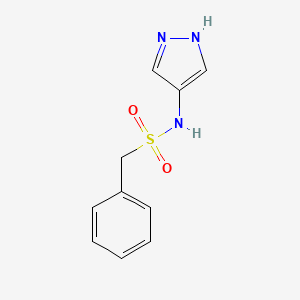
![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
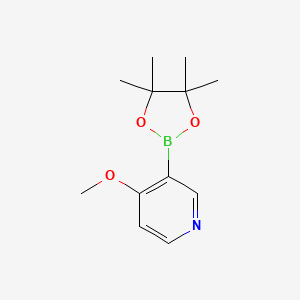
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)
